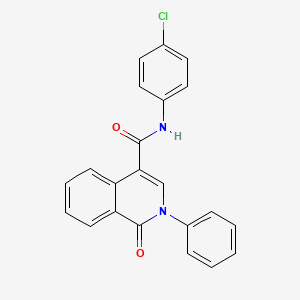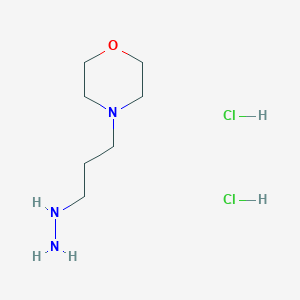![molecular formula C28H34N4O7 B2527628 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899915-84-5](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C28H34N4O7 and its molecular weight is 538.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity against various cancer cell lines. Molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, indicating a potential application in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities against several pathogens, highlighting their potential use in developing new antimicrobial drugs (N. Desai et al., 2007).
Synthesis of Heterocyclic Systems
Research into the use of bromomethylene derivatives in the synthesis of heterocyclic systems indicated the potential of such compounds to be intermediates in the creation of novel molecules with diverse biological activities. This suggests that the specified compound could be used in the synthesis of heterocyclic systems with potential pharmacological applications (A. A. Bogolyubov et al., 2004).
Dopaminergic Agonist Effects
The dopaminergic agonist properties of certain quinoline derivatives were investigated, demonstrating their potential use in neurological disorders. This suggests that similar compounds could be explored for their effects on dopaminergic systems, which might be relevant for treatments of diseases like Parkinson's or depression (J. Cannon et al., 1986).
Anticancer Agents
A one-pot synthesis approach led to novel α-aminophosphonate derivatives with a 2-oxoquinoline structure showing significant antitumor activities. This highlights the potential for the compound to be part of novel anticancer agents, emphasizing the importance of structural motifs in medicinal chemistry (Yilin Fang et al., 2016).
properties
CAS RN |
899915-84-5 |
|---|---|
Molecular Formula |
C28H34N4O7 |
Molecular Weight |
538.601 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H34N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-25(33)12-14-31-27(35)21-7-3-4-8-22(21)32(28(31)36)18-26(34)30-17-20-6-5-15-39-20/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
YTTBYIGPMXFNNH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4CCCO4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
